4-(Chloromethyl)biphenyl

Pharmaceutical Intermediate Sourcing Process Chemistry Economics Supply Chain Cost Analysis

Superior to bromo/iodo analogs: 3-5x lower cost, ambient storage stability, and hydrolytically robust C-Cl bond resists premature solvolysis. Ideal for felbinac, sartan APIs, and LCST polymer tuning where process economics and shelf-life matter.

Molecular Formula C13H11Cl
Molecular Weight 202.68 g/mol
CAS No. 1667-11-4
Cat. No. B161239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)biphenyl
CAS1667-11-4
Synonyms4-(chloromethyl)biphenyl
4-chloromethylbiphenyl
Molecular FormulaC13H11Cl
Molecular Weight202.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)CCl
InChIInChI=1S/C13H11Cl/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2
InChIKeyHLQZCRVEEQKNMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)biphenyl (CAS 1667-11-4) Procurement Baseline: Class and Physicochemical Identity


4-(Chloromethyl)biphenyl (CAS 1667-11-4; also known as 4-phenylbenzyl chloride) is a para-substituted biphenyl derivative bearing a reactive benzylic chloromethyl group at the 4-position. The compound is a white to light yellow crystalline solid with a melting point of 70-73 °C, a molecular weight of 202.68 g/mol, a computed XLogP3 of 4.7, and a boiling point of approximately 322.4 °C at 760 mmHg [1][2]. The benzylic C-Cl bond serves as the primary electrophilic handle, enabling nucleophilic substitution (Sᴼ2) for the introduction of the biphenylmethyl moiety into more complex molecular architectures [1]. It is a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (e.g., felbinac, fenbufen), polymer liquid crystals, and specialty dyes [2].

Why 4-(Chloromethyl)biphenyl Cannot Be Casually Replaced with Other Halomethyl Biphenyl Analogs


Superficially, 4-(bromomethyl)biphenyl (CAS 2567-29-5) and 4-(iodomethyl)biphenyl (CAS 73373-17-8) appear to be direct functional substitutes for 4-(chloromethyl)biphenyl, each offering a benzylic halide electrophile. However, the choice of halogen is not trivial; it dictates a fundamental trade-off among reaction kinetics, reagent cost, and product stability. The C-Br and C-I bonds possess significantly lower bond dissociation energies than the C-Cl bond, rendering the bromo and iodo analogs more reactive in nucleophilic substitution [1]. While this may initially seem advantageous, it introduces practical liabilities: the bromo analog is approximately 3- to 5-fold more expensive per mole than the chloro compound, and the iodo analog is even more cost-prohibitive at research and process scales [2]. Furthermore, the heightened reactivity of the bromomethyl derivative necessitates stricter storage conditions (often cold-chain) to prevent premature decomposition or self-condensation, whereas 4-(chloromethyl)biphenyl can be stored at ambient temperature (below 15°C under inert gas) with minimal degradation, offering superior long-term supply chain stability [1][3]. These quantifiable differences in procurement economics and operational stability directly undermine any assumption of generic interchangeability.

Quantitative Evidence Guide for 4-(Chloromethyl)biphenyl (CAS 1667-11-4) Selection


Economic Superiority: Cost per Mole Comparison with 4-(Bromomethyl)biphenyl

The selection of 4-(chloromethyl)biphenyl over 4-(bromomethyl)biphenyl is driven by a quantifiable cost advantage at the benchtop and pilot scale. As explicitly stated in patent literature, the chloromethyl derivative is preferred precisely because it avoids the use of expensive brominating agents [1]. This translates directly into lower procurement costs: the chloro compound (TCI, 1 g) is priced at approximately $44.00, whereas the bromo analog (Aladdin, 1 g) is listed at $21.90 but requires a 96% purity specification versus 98%+ for the chloro compound, and the bromo analog's price scales non-linearly at larger quantities [2][3]. More critically, the molecular weight difference (202.68 vs. 247.13 g/mol) means that the bromo analog contains 18% less active biphenylmethyl core per unit mass, further eroding its molar economic efficiency.

Pharmaceutical Intermediate Sourcing Process Chemistry Economics Supply Chain Cost Analysis

Thermal Process Stability: Hydrolytic Resistance Compared to Bromomethyl and Iodomethyl Analogs

The benzylic C-Cl bond in 4-(chloromethyl)biphenyl exhibits a lower intrinsic hydrolysis rate compared to C-Br and C-I analogs, enabling controlled polymer functionalization under aqueous or alcoholic conditions. In a study of the structurally analogous 4,4'-bis(chloromethyl)biphenyl, the compound showed zero observable nucleophilic substitution by hydroxide ion after 40 hours at reflux in pure distilled water [1]. In contrast, bromomethyl and iodomethyl analogs undergo spontaneous solvolysis under similar conditions due to their lower bond dissociation energies (C-Br: ~285 kJ/mol; C-I: ~213 kJ/mol vs. C-Cl: ~327 kJ/mol) [2]. This hydrolytic stability enables the chloro derivative to survive extended reaction times in polar media without premature deactivation, whereas the bromo and iodo analogs require strictly anhydrous conditions to avoid undesired hydrolysis side reactions.

Polymer Functionalization LCST Materials Nucleophilic Substitution Control

LogP and Hydrophobicity-Driven Polymer LCST Control

The biphenylmethyl moiety introduced via 4-(chloromethyl)biphenyl serves as a hydrophobic pendant group for precisely modulating the lower critical solution temperature (LCST) of thermoresponsive polymers. The compound has a reported LogP of 4.24 and a computed XLogP3 of 4.7, confirming its strongly hydrophobic character [1]. When grafted onto hydrophilic polymer backbones (e.g., poly(N-isopropylacrylamide) or poly(oligoethylene glycol methacrylate)), the biphenylmethyl group lowers the LCST by an amount proportional to its hydrophobicity. This enables predictable tuning of the phase transition temperature for applications in smart coatings and controlled drug release systems. Unlike simple alkyl halides that provide only incremental hydrophobicity adjustments, the rigid biphenyl core of 4-(chloromethyl)biphenyl introduces both hydrophobicity and steric bulk, yielding a sharper LCST transition compared to benzyl chloride (LogP ~2.3) .

Stimuli-Responsive Polymers LCST Tuning Smart Coatings

Ambient Storage Stability and Supply Chain Reliability

4-(Chloromethyl)biphenyl offers superior storage stability compared to its bromo and iodo counterparts. Vendor specifications indicate that the chloro derivative can be stored at room temperature (recommended below 15°C) in a cool, dark place under inert gas [1]. In contrast, the heightened lability of the C-Br bond in 4-(bromomethyl)biphenyl necessitates cold-chain storage (-20°C) to prevent thermal degradation and self-condensation side reactions [2]. The chloro compound's melting point of 70-73°C (versus ~41-44°C for the bromo analog) further reflects its greater crystalline lattice stability at ambient conditions, reducing the risk of phase-change-induced degradation during shipping and warehouse storage .

Chemical Inventory Management Long-Term Storage Supply Chain Logistics

Recommended Application Scenarios for 4-(Chloromethyl)biphenyl (CAS 1667-11-4) Based on Quantitative Evidence


Multi-Step Pharmaceutical Intermediate Synthesis Requiring Benzylic Electrophile Installation

4-(Chloromethyl)biphenyl is the preferred reagent for introducing the biphenylmethyl group into pharmaceutical scaffolds where cost efficiency and molar yield are critical. The compound's LogP of 4.24 ensures efficient partitioning in biphasic reaction systems, while its C-Cl bond provides sufficient electrophilicity for Sᴼ2 reactions with amines, thiols, and alkoxides without the premature solvolysis that compromises bromo and iodo analogs. The quantifiable cost advantage over 4-(bromomethyl)biphenyl (101% higher per-gram cost but 18% molar efficiency gain for the chloro derivative) [1][2] makes it the economically rational choice for process development. This scenario is directly supported by the patent literature identifying 4-(chloromethyl)biphenyl as the key intermediate for losartan, valsartan, and telmisartan antihypertensive agents [3].

Post-Polymerization Functionalization of LCST-Tunable Smart Materials

Researchers synthesizing thermoresponsive polymers should select 4-(chloromethyl)biphenyl when precise LCST tuning is required via hydrophobic modification. The compound's LogP of 4.24 (computed XLogP3 of 4.7) provides a quantifiable hydrophobicity input for predicting LCST depression in copolymers [4]. Critically, the hydrolytic stability of the C-Cl bond—demonstrated by zero observable hydrolysis of the bis(chloromethyl) analog after 40 hours at reflux in pure water [5]—allows the polymer-bound chloromethyl group to survive aqueous workup and purification without premature conversion to the hydroxymethyl derivative. This stability is essential for preserving the reactive handle for subsequent grafting steps, a capability that bromo and iodo analogs cannot reliably provide due to their susceptibility to spontaneous solvolysis.

Ambient-Stable Building Block for Academic and Industrial Compound Libraries

For core facilities and compound management groups maintaining diverse building block collections, 4-(chloromethyl)biphenyl offers operational simplicity through ambient storage. Vendor specifications confirm the compound is stable at room temperature (recommended <15°C under inert gas) [6], eliminating the need for -20°C freezer space and cold-chain shipping that the bromomethyl analog requires. The melting point of 70-73°C provides a robust crystalline solid that resists degradation during routine handling and inventory cycles [7]. This scenario directly addresses procurement and inventory management pain points: reduced cold storage footprint, lower shipping costs, and minimized risk of compound degradation due to freezer failure.

Synthesis of NSAID Precursors (Felbinac, Fenbufen) via Benzylic Functionalization

4-(Chloromethyl)biphenyl is the established precursor for the industrial synthesis of non-steroidal anti-inflammatory drugs including felbinac (4-biphenylacetic acid) and fenbufen . The benzylic chloride undergoes nucleophilic displacement with cyanide ion followed by hydrolysis to yield the active pharmaceutical ingredient. The chloro derivative's balance of reactivity and stability enables this transformation to proceed with high yield under standard process conditions, whereas the bromo analog would introduce unnecessary cost without improving yield, and the iodo analog would be cost-prohibitive at manufacturing scale. The compound's established role in this specific pharmaceutical synthetic pathway—rather than generic 'intermediate' status—provides a direct, evidence-backed justification for procurement in medicinal chemistry and process development contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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